CYP3A4 Metabolic Stability: 2‑Ethoxy Derivative Exhibits Reduced Human CYP3A4 Affinity Compared to Structural Analogs
In a direct biochemical assay measuring inhibition of human recombinant CYP3A4 midazolam 1'-hydroxylase activity, 2-ethoxy-3H-imidazo[4,5-b]pyridine demonstrates a binding affinity (Ki) of 120 nM [1]. This value is substantially higher (indicating weaker inhibition and therefore lower CYP3A4 liability) than many imidazo[4,5-b]pyridine kinase inhibitors bearing more lipophilic C2/C6 substituents, which frequently display Ki values below 50 nM for CYP3A4 and trigger significant drug-drug interaction flags in lead optimization cascades [2].
| Evidence Dimension | CYP3A4 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | Class-level inference: Optimized imidazo[4,5-b]pyridine kinase inhibitors (e.g., dual FLT3/Aurora clinical candidates) frequently exhibit CYP3A4 Ki < 50 nM |
| Quantified Difference | >2.4-fold higher Ki (lower inhibition liability) |
| Conditions | In vitro; human recombinant CYP3A4 harboring P450 oxidoreductase and b5; midazolam 1'-hydroxylase activity assay |
Why This Matters
Lower CYP3A4 inhibition predicts reduced risk of pharmacokinetic drug-drug interactions in vivo, making the 2-ethoxy scaffold a more tractable starting point for oral drug development than more potent CYP3A4-inhibiting imidazopyridine analogs.
- [1] BindingDB Entry BDBM50088503 / CHEMBL3527048. Affinity Data: Ki = 120 nM for human recombinant CYP3A4. View Source
- [2] Bavetsias, V.; et al. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry 2015, 58 (18), 7321-7340. View Source
